Boc-D-Cyclopropylglycine
CAS No.: 609768-49-2
Cat. No.: VC21093470
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 609768-49-2 |
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Molecular Formula | C10H17NO4 |
Molecular Weight | 215.25 g/mol |
IUPAC Name | (2R)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Standard InChI | InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Standard InChI Key | QFVJNEASAAJIDF-SSDOTTSWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](C1CC1)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(C1CC1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(C1CC1)C(=O)O |
Introduction
Chemical Identity and Structure
Boc-D-Cyclopropylglycine, also known as (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid, is a modified amino acid characterized by the presence of a cyclopropyl group attached to the glycine backbone. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances its stability during synthetic transformations and can be selectively removed under mild conditions to reveal the free amino group.
Physical and Chemical Properties
The physical and chemical properties of Boc-D-Cyclopropylglycine are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physicochemical Properties of Boc-D-Cyclopropylglycine
The compound's structure includes several key functional groups: a cyclopropyl ring attached to the alpha carbon of glycine, a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, and a carboxylic acid group that enables further functionalization in peptide synthesis . The D-configuration (R-stereochemistry) at the alpha carbon distinguishes it from its enantiomer, Boc-L-cyclopropylglycine, and contributes to its specific biological activities and applications in asymmetric synthesis .
Synthesis Methodologies
Several approaches have been developed for the synthesis of Boc-D-Cyclopropylglycine, with methods varying in complexity, efficiency, and scalability.
Chemical Synthesis Routes
A practical three-step synthesis of racemic cyclopropylglycine in multigram quantities from inexpensive cyclopropyl methyl ketone has been described in the literature . This approach provides an economical route to the unprotected cyclopropylglycine, which can then be Boc-protected to yield Boc-D-cyclopropylglycine after appropriate resolution of enantiomers.
The synthesis typically follows these general steps:
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Synthesis of racemic cyclopropylglycine from cyclopropyl methyl ketone
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Resolution of enantiomers or stereoselective synthesis
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Boc-protection of the D-enantiomer
Enzymatic Resolution Approaches
For obtaining enantiomerically pure cyclopropylglycine, enzymatic resolution approaches have proven effective. Enzymatic hydrolysis of the N-Boc-protected methyl ester of cyclopropylglycine with the enzyme papain from Carica papaya has been shown to afford both enantiomers of cyclopropylglycine with enantiomeric excesses of 99% or better after deprotection under acidic conditions .
Biocatalytic Asymmetric Synthesis
While direct biocatalytic synthesis of the D-enantiomer is less common, recent research has developed NADH-driven biocatalytic systems for the asymmetric synthesis of the corresponding (S)-cyclopropylglycine . This approach achieved remarkable efficiency: ≥100 g/L substrate loading, ≥98% conversion, ≥99% enantiomeric excess (ee), and ≤24 h reaction time . The space-time yield reached 377.3 g·L⁻¹·d⁻¹, higher than previously reported methods . Similar methodologies could potentially be adapted for the D-enantiomer through appropriate selection of enzymes or serve as a starting point for racemic synthesis followed by resolution.
Applications in Scientific Research
Boc-D-Cyclopropylglycine finds applications across multiple scientific disciplines, owing to its unique structural features and versatile chemistry.
Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis, where it contributes distinctive conformational constraints . The cyclopropyl group introduces structural rigidity that can influence the secondary structure of peptides, potentially enhancing their stability against enzymatic degradation and improving their pharmacokinetic properties . The Boc protecting group provides orthogonal protection strategies during complex peptide syntheses, allowing selective deprotection under mild acidic conditions.
Pharmaceutical Development
In pharmaceutical research, Boc-D-Cyclopropylglycine has found applications in the development of peptide-based drugs, particularly those targeting neurological disorders . The cyclopropyl group can serve as a bioisostere for other functional groups, potentially improving drug properties such as metabolic stability, lipophilicity, and receptor selectivity. One specific application mentioned in the literature is the potential use of cyclopropylglycine derivatives in the treatment of cancer and obesity diseases .
Neuroscience Research
Boc-D-Cyclopropylglycine and its derivatives are utilized in neuroscience research to study the effects of amino acid derivatives on neurotransmitter systems . This research contributes to understanding brain function and developing potential treatments for mental health conditions. The compound has been reported to modulate neurotransmitter receptors such as NMDA receptors and inhibit glycine transporters, influencing excitatory neurotransmission.
Analytical Chemistry Applications
Biological Activity and Mechanisms
Enzyme Inhibition Properties
Research indicates that cyclopropylglycine derivatives can act as inhibitors of various enzymes involved in neurotransmission and metabolic pathways. Specifically, they have been shown to inhibit:
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Glycine Transporters: Inhibition of these transporters can influence glycinergic neurotransmission, which is important in the regulation of neuronal excitability.
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Neurotransmitter Receptors: Modulation of receptors such as NMDA (N-Methyl-D-Aspartate) receptors affects excitatory neurotransmission.
These inhibitory properties make Boc-D-Cyclopropylglycine and its derivatives potential candidates for the development of therapeutics targeting neurological disorders.
Neuroprotective Effects
Studies have demonstrated that cyclopropylglycine derivatives exhibit neuroprotective properties. They have been reported to enhance synaptic plasticity and improve cognitive functions in animal models. In experiments involving synaptoneurosomes, Boc-D-CPG demonstrated dose-dependent effects on membrane potential, suggesting its role in modulating neuronal excitability and synaptic strength.
Mechanism of Action in Biological Systems
The mechanism of action of Boc-D-Cyclopropylglycine in biological systems is multifaceted. Beyond its role as a protected amino acid in synthesis, the unique structural features of the cyclopropyl group influence interactions with target proteins, potentially altering binding affinity, selectivity, and functional responses. The rigid cyclopropyl ring restricts conformational flexibility, which can enhance specificity in molecular recognition processes relevant to drug-receptor interactions.
Comparative Analysis with Similar Compounds
Comparison with Other Boc-Protected Amino Acids
Table 2: Comparison of Boc-D-Cyclopropylglycine with Related Boc-Protected Amino Acids
Boc-D-Cyclopropylglycine stands out due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of molecules that require constrained conformations or specific reactivity patterns, distinguishing it from more common Boc-protected amino acids such as Boc-glycine or Boc-alanine.
Current Research Directions
Recent Advances in Synthesis and Applications
Recent research has focused on developing more efficient synthesis methods for cyclopropylglycine derivatives. The NADH-driven biocatalytic systems mentioned earlier represent significant progress in this area, achieving high efficiency and enantioselectivity . Continuous synthesis methods have also been developed, with one study reporting that (S)-cyclopropylglycine could be continuously synthesized for 90 hours using enzymes packed in a dialysis tube, providing 634.6 g of product with >99.5% ee and over 95% conversion yield .
In pharmaceutical applications, researchers are exploring the incorporation of cyclopropylglycine derivatives into novel peptide-based drugs, particularly those targeting neurological disorders and cancer . The unique conformational constraints introduced by the cyclopropyl group are being leveraged to create peptides with improved stability, selectivity, and bioavailability.
Future Research Perspectives
Several promising research directions for Boc-D-Cyclopropylglycine are emerging:
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Development of more efficient and environmentally friendly synthesis methods to reduce production costs and environmental impact.
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Exploration of new applications in drug discovery, particularly in the design of peptide-based therapeutics with improved pharmacokinetic properties.
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Investigation of structure-activity relationships to better understand the impact of the cyclopropyl group on biological activities.
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Application in the development of novel enzyme inhibitors targeting specific disease pathways.
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Utilization in the design of peptidomimetics and constrained peptides with enhanced stability and bioavailability.
The unique structural features of Boc-D-Cyclopropylglycine make it a promising candidate for continued research in these areas, potentially leading to significant advances in medicinal chemistry and drug development.
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